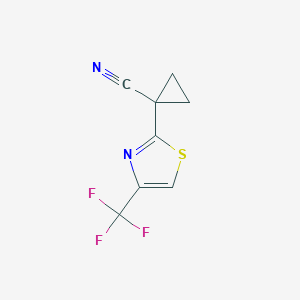
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound that features a thiazole ring substituted with a trifluoromethyl group and a cyclopropane ring attached to a carbonitrile group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile typically involves the reaction of 4-(trifluoromethyl)thiazole with cyclopropane-1-carbonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiazole ring, followed by nucleophilic substitution with cyclopropane-1-carbonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Scientific Research Applications
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The cyclopropane-1-carbonitrile moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile can be compared with other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has antifungal activity and is used in medicinal chemistry.
4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline: This compound is used in the synthesis of hybrid molecules with potential biological activities.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted thiazole ring and a cyclopropane-1-carbonitrile moiety, which imparts distinct chemical and biological properties .
Biological Activity
1-(4-(Trifluoromethyl)thiazol-2-YL)cyclopropane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, while the thiazole ring contributes to various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole ring and subsequent cyclopropanation reactions. Various synthetic pathways have been explored, emphasizing yield optimization and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances these effects by improving solubility and interaction with microbial targets .
- Antioxidant Properties : Compounds with thiazole structures have shown potential in reducing oxidative stress by scavenging free radicals, thus protecting cellular components from damage .
- Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes linked to disease pathways, suggesting potential applications in treating conditions such as cancer and inflammation .
Biological Activity Data
A summary of biological activities related to this compound is presented in the following table:
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Study : A study evaluated a series of thiazole derivatives for their antimicrobial properties against bacterial strains. The results indicated that compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts .
- Oxidative Stress Reduction : Research demonstrated that thiazolidine derivatives significantly reduced intracellular reactive oxygen species (ROS) levels in cellular models, indicating a protective effect against oxidative stress .
- Enzyme Interaction : Molecular docking studies revealed that certain thiazole derivatives form stable complexes with enzymes involved in cancer progression, suggesting their potential as therapeutic agents .
Properties
Molecular Formula |
C8H5F3N2S |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H5F3N2S/c9-8(10,11)5-3-14-6(13-5)7(4-12)1-2-7/h3H,1-2H2 |
InChI Key |
CATRHDIEDKWOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC(=CS2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















